3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole
Description
3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole (CAS: 1240571-87-2) is a brominated triazole derivative with the molecular formula C₇H₉Br₂N₃O₂ and a molecular weight of 326.97 g/mol . Its structure features a 1,2,4-triazole core substituted with bromine atoms at positions 3 and 5, along with a 2-(1,3-dioxolan-2-yl)ethyl group at position 1. This compound is primarily utilized in laboratory settings for research purposes, though specific applications remain undisclosed in available literature .
Properties
IUPAC Name |
3,5-dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br2N3O2/c9-7-11-8(10)13(12-7)3-2-6-14-4-1-5-15-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKDLNODUUISIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the triazole ring, which can be achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds.
Attachment of the 1,3-Dioxane Moiety: The final step involves the attachment of the 1,3-dioxane moiety to the ethyl group at the 1 position of the triazole ring.
Chemical Reactions Analysis
3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The presence of the 1,3-dioxane moiety allows for cyclization reactions, resulting in the formation of cyclic compounds with potential biological activity.
Scientific Research Applications
3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies focusing on its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play a crucial role in its biological activity, allowing it to bind to enzymes and receptors involved in various cellular processes. The compound’s ability to undergo substitution reactions also enables it to form covalent bonds with target molecules, leading to the inhibition of their activity .
Comparison with Similar Compounds
Tables
Table 1. Structural Comparison of Selected Triazole Derivatives
Biological Activity
3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole is a synthetic compound that has garnered attention for its potential biological activities. This triazole derivative features bromine substitutions and a dioxane moiety, which contribute to its unique properties. This article reviews the biological activity of this compound based on diverse research findings, including its antimicrobial, antifungal, and anticancer potentials.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Bromine Atoms: Located at the 3 and 5 positions of the triazole ring.
- Dioxane Moiety: Attached to the ethyl group at the 1 position of the triazole ring.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring: Achieved through reactions involving hydrazine derivatives and carbonyl compounds.
- Attachment of Dioxane: The dioxane moiety is introduced via alkylation reactions.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. In studies comparing various triazoles:
- Activity Against Bacteria: The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains.
- Fungal Activity: Preliminary tests suggest potential fungicidal properties, although specific data on this compound remains limited compared to other triazoles.
Anticancer Potential
The anticancer activity of this compound is under investigation:
- Mechanism of Action: The compound may inhibit specific molecular targets involved in cancer cell proliferation. Its ability to form covalent bonds with target molecules enhances its efficacy.
- Case Studies: Recent studies have explored its impact on tumor necrosis factor (TNF) release and interleukin (IL) levels in cultured human peripheral blood mononuclear cells (PBMCs), indicating a potential role in modulating immune responses related to cancer.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other triazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-(1,3-Dioxolan-2-yl)ethyl)-3,5-dibromo-1H-1,2,4-triazole | Structure | Moderate antifungal and antibacterial activity |
| 3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole | Structure | High antifungal activity against Candida species |
The biological activity of this compound may involve:
- Enzyme Inhibition: Binding to enzymes critical for cell proliferation and survival.
- Receptor Interaction: Modulating receptor activity linked to inflammation and cancer progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
